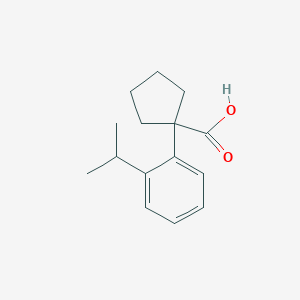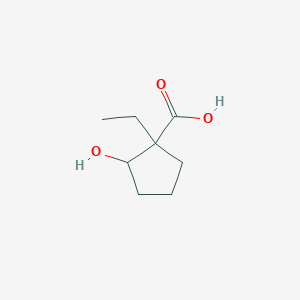
1-ethyl-2-hydroxycyclopentane-1-carboxylicacid,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of cyclopentane carboxylic acids. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring. The term “mixture of diastereomers” indicates that the compound exists as a mixture of stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) to form 1-ethylcyclopentanol. This intermediate is then oxidized to 1-ethyl-2-hydroxycyclopentanone using an oxidizing agent such as pyridinium chlorochromate (PCC). Finally, the hydroxy group is converted to a carboxylic acid group through a series of reactions involving the use of reagents like potassium permanganate (KMnO4) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
In industrial settings, the production of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), and Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of 1-ethyl-2-ketocyclopentane-1-carboxylic acid.
Reduction: Formation of 1-ethyl-2-hydroxycyclopentanol.
Substitution: Formation of 1-ethyl-2-chlorocyclopentane-1-carboxylic acid or 1-ethyl-2-aminocyclopentane-1-carboxylic acid.
Scientific Research Applications
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and selectivity towards different molecular targets.
Comparison with Similar Compounds
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-2-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-2-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-ethyl-2-hydroxycyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(10)11)5-3-4-6(8)9/h6,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
CVVWRZXUNAHARU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



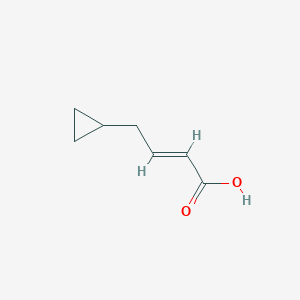
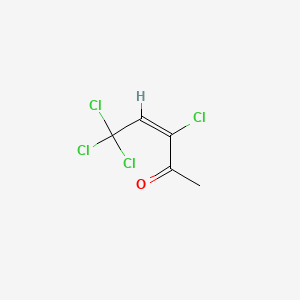
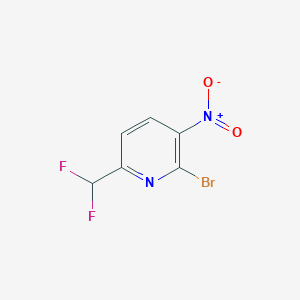
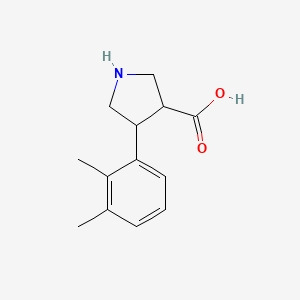
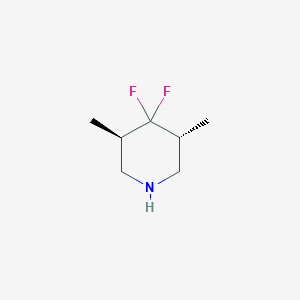
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

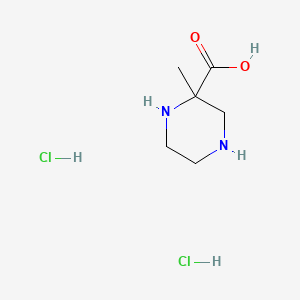
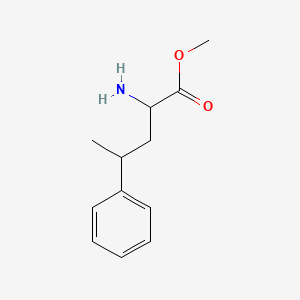

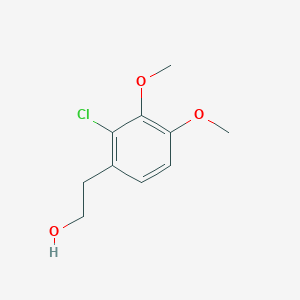
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
